Cas no 80311-70-2 ( )

structure
Chemical and Physical Properties
Names and Identifiers
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- methyl 6-phenyl-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate
- DTXSID90320123
- 80311-70-2
- NSC355335
- NSC-355335
-
-
- Inchi: InChI=1S/C14H17NO2/c1-17-14(16)13-8-7-12(9-15-10-13)11-5-3-2-4-6-11/h2-7,13,15H,8-10H2,1H3
- InChI Key: YRLWFEZZLLAXJM-UHFFFAOYSA-N
- SMILES: COC(=O)C1CC=C(CNC1)C2=CC=CC=C2
Computed Properties
- Exact Mass: 231.125928785g/mol
- Monoisotopic Mass: 231.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.3Ų
Related Literature
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1. Back matter
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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